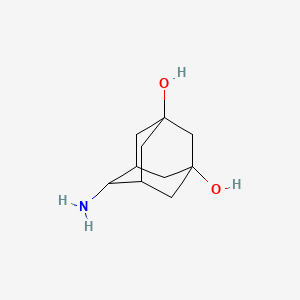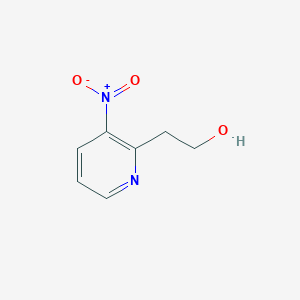
2-(3-Nitropyridin-2-yl)ethanol
説明
2-(3-Nitropyridin-2-yl)ethanol (2-NPE) is an organic compound containing a nitropyridine group and an ethanol group. It is a colorless liquid at room temperature and has a boiling point of 172°C. It is insoluble in water, but soluble in organic solvents such as ethanol, methanol, and acetone. 2-NPE has a variety of uses, including synthesis, scientific research, and drug development.
作用機序
2-(3-Nitropyridin-2-yl)ethanol acts as a nucleophile in organic reactions, reacting with electrophiles such as carbonyl compounds to form new C-C, C-N, and C-O bonds. The reaction is catalyzed by a strong base, such as sodium hydroxide, and a strong acid, such as hydrochloric acid.
Biochemical and Physiological Effects
2-(3-Nitropyridin-2-yl)ethanol has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, it has been shown to have the potential to inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
2-(3-Nitropyridin-2-yl)ethanol has several advantages for laboratory experiments. It is a relatively inexpensive and easy to synthesize compound, and it is soluble in a variety of organic solvents. Additionally, it has a low boiling point, making it easy to purify. However, it is insoluble in water, making it difficult to use in aqueous solutions.
将来の方向性
Some potential future directions for research involving 2-(3-Nitropyridin-2-yl)ethanol include the development of new synthesis methods, the study of its potential drug applications, and the study of its potential biochemical and physiological effects. Additionally, further research could be done to explore its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. Finally, further research could be done to explore its potential as a fluorescent dye and optical material.
科学的研究の応用
2-(3-Nitropyridin-2-yl)ethanol has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including heterocycles, polymers, and drugs. It has also been used in the synthesis of fluorescent dyes and optical materials. Additionally, 2-(3-Nitropyridin-2-yl)ethanol has been used in the synthesis of chiral compounds and in the study of enzyme-catalyzed reactions.
特性
IUPAC Name |
2-(3-nitropyridin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-5-3-6-7(9(11)12)2-1-4-8-6/h1-2,4,10H,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGGKAQUWZNQSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704077 | |
| Record name | 2-(3-Nitropyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitropyridin-2-yl)ethanol | |
CAS RN |
918153-28-3 | |
| Record name | 2-(3-Nitropyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



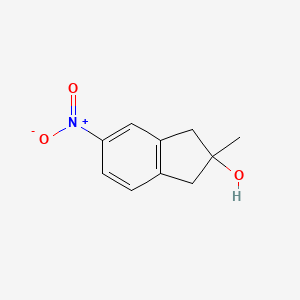

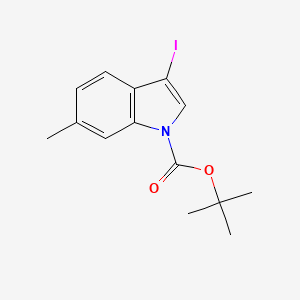
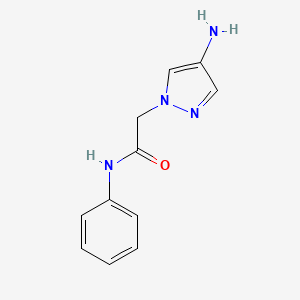
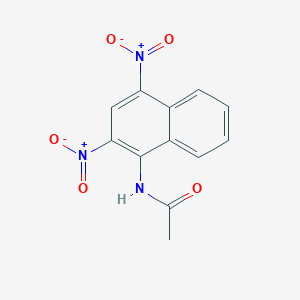



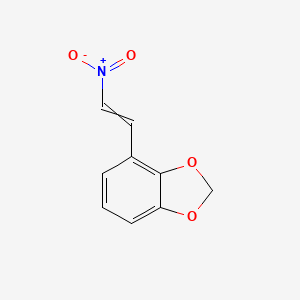
![2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3332746.png)

